molecular formula C11H14ClN3O2 B2496469 5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride CAS No. 2171803-53-3

5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride

Cat. No.: B2496469
CAS No.: 2171803-53-3
M. Wt: 255.7
InChI Key: HYRKWIGPUSARJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-(Aminomethyl)phenyl)-5-methylimidazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O2 and its molecular weight is 255.7. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Properties

  • Novel Spiro-linked and Thioxoimidazolidine Compounds

    A study by Klásek et al. (2010) investigated the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, leading to novel spiro-linked and thioxoimidazolidine derivatives. These compounds showcased interesting chemical properties and structural characteristics as confirmed by various spectroscopic methods and X-ray diffraction (Klásek, Lyčka, Mikšík, & Růžička, 2010).

  • Synthesis of Substituted Imidazolidine-2,4-diones

    Sedlák et al. (2005) described the synthesis of new substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones. This process involved the reaction of substituted phenyl isocyanates with specific nitriles, leading to unique imidazolidine derivatives with confirmed structures through NMR and X-ray diffraction (Sedlák, Keder, Hanusek, & Růžička, 2005).

Biological Activity and Applications

Additional Insights

  • Novel Synthesis of Imidazolidine Derivatives

    Witchard and Watson (2010) described a simple two-step synthesis of 5-amino-3-methylimidazolidine-2,4-dione. This methodology enabled the creation of analogues of certain alkaloids with potential biological activities (Witchard & Watson, 2010).

  • Discovery of Dual Inhibitors in Cancer Research

    Li et al. (2010) identified a thiazolidine-2,4-dione derivative as a dual inhibitor of key signaling pathways in cancer cells, indicating its potential as a lead compound for developing new anticancer agents (Li, Wu, Zheng, Liu, Guo, Liu, Eblen, Grant, & Zhang, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it would interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, and developing methods for its synthesis .

Properties

IUPAC Name

5-[3-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-11(9(15)13-10(16)14-11)8-4-2-3-7(5-8)6-12;/h2-5H,6,12H2,1H3,(H2,13,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRKWIGPUSARJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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